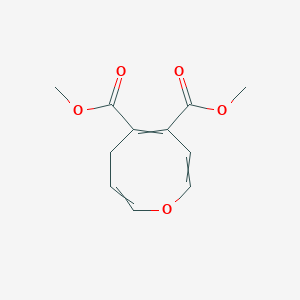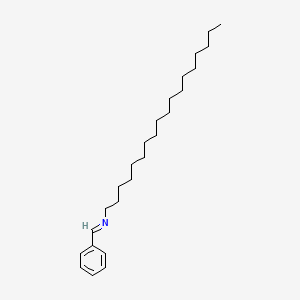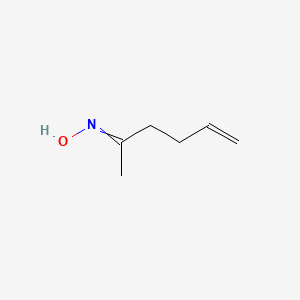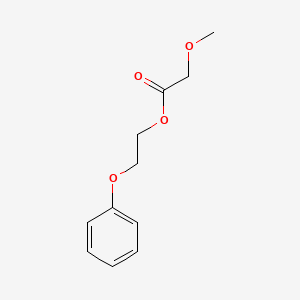![molecular formula C15H19ClN2 B14597700 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole CAS No. 61055-67-2](/img/structure/B14597700.png)
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound features a 3-chlorophenyl group attached to a hexyl chain, which is further connected to an imidazole ring. The presence of the chlorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from simpler alkanes or alkenes.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable leaving group on the hexyl chain is replaced by the chlorophenyl group.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring. This can be achieved through a condensation reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenyl)hexyl]-1H-imidazole: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
1-[2-(3-Bromophenyl)hexyl]-1H-imidazole: This compound features a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
1-[2-(3-Chlorophenyl)butyl]-1H-imidazole: This compound has a shorter butyl chain instead of a hexyl chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61055-67-2 |
|---|---|
Molekularformel |
C15H19ClN2 |
Molekulargewicht |
262.78 g/mol |
IUPAC-Name |
1-[2-(3-chlorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19ClN2/c1-2-3-5-14(11-18-9-8-17-12-18)13-6-4-7-15(16)10-13/h4,6-10,12,14H,2-3,5,11H2,1H3 |
InChI-Schlüssel |
ZATGYXGMJDSSQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1C=CN=C1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
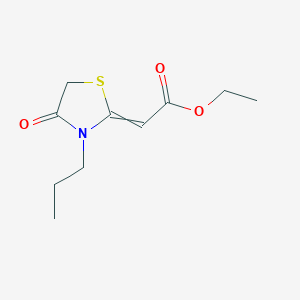
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
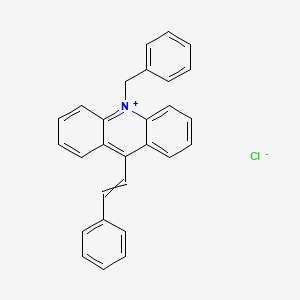
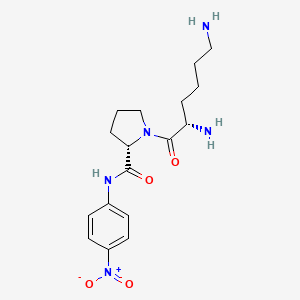
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
